Dimethylcadmium

Descripción general

Descripción

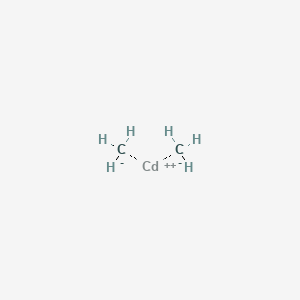

Dimethylcadmium is an organocadmium compound with the chemical formula Cd(CH₃)₂. It is a colorless, highly toxic liquid that fumes in air and has a foul, metallic odor . This compound is known for its linear molecular structure with cadmium-carbon bond lengths of approximately 213 picometers . This compound finds limited use in organic synthesis and metalorganic chemical vapor deposition (MOCVD), and has also been utilized in the synthesis of cadmium selenide nanoparticles .

Métodos De Preparación

Dimethylcadmium is typically prepared by treating cadmium dihalides with methyl Grignard reagents or methyllithium . The reaction can be represented as follows: [ \text{CdBr}_2 + 2 \text{CH}_3\text{MgBr} \rightarrow \text{Cd(CH}_3\text{)}_2 + 2 \text{MgBr}_2 ] This method was also used in the first preparation of this compound . Industrial production methods are similar, involving the reaction of cadmium dihalides with organometallic reagents under controlled conditions to ensure safety and purity.

Análisis De Reacciones Químicas

Dimethylcadmium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cadmium oxide and methane.

Reduction: It can be reduced to elemental cadmium and methane.

Substitution: this compound can participate in substitution reactions where the methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxygen, hydrogen, and various halogens.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Dimethylcadmium has several key applications in scientific research:

- Organic Synthesis : It is widely used as a catalyst for alkylation reactions and polymerization processes due to its ability to facilitate the formation of carbon-carbon bonds.

- Semiconductor Manufacturing : this compound plays a crucial role in the metal-organic chemical vapor deposition (MOCVD) process for producing thin films of cadmium sulfide and cadmium telluride, which are essential materials for solar cells and other electronic devices .

- Toxicological Studies : Research has shown that this compound possesses significant toxicological properties, affecting various biological systems. Studies indicate that inhalation can lead to severe damage to the kidneys, liver, central nervous system, and respiratory organs . These findings underscore the importance of understanding its toxic effects in environmental science and occupational health.

Case Studies

-

Use in Semiconductor Fabrication :

- In a study focused on the deposition of cadmium telluride thin films, this compound was utilized as a precursor alongside hydrogen telluride gas. The resulting films exhibited excellent photovoltaic properties, demonstrating the compound's effectiveness in semiconductor applications.

-

Toxicological Assessment :

- A comprehensive study assessed the toxic effects of this compound on animal models. Results indicated acute toxicity levels significantly higher than those observed with inorganic cadmium compounds. The study established a maximum allowable concentration (MAC) for workplace exposure at 0.001/0.005 mg/m³ .

Comparative Analysis Table

Mecanismo De Acción

Dimethylcadmium exerts its effects primarily through its high reactivity and toxicity. Upon exposure, it can be absorbed into the lungs and bloodstream, where it travels to various organs such as the liver, kidneys, and brain . It disrupts cellular function by stripping electrons from cellular molecules, leading to cellular damage and death. This compound is also highly carcinogenic, posing long-term health risks .

Comparación Con Compuestos Similares

Dimethylcadmium is similar to other organocadmium compounds such as dimethylzinc and dimethylmercury . it is unique in its extreme toxicity and reactivity. Unlike dimethylzinc, which is less toxic, this compound poses significant health hazards even at low exposure levels. Dimethylmercury, while also highly toxic, has different chemical properties and applications .

Similar Compounds

- Dimethylzinc

- Dimethylmercury

This compound’s unique combination of high reactivity, toxicity, and specific applications in MOCVD and nanoparticle synthesis sets it apart from these similar compounds .

Actividad Biológica

Dimethylcadmium (DMC) is an organometallic compound known for its significant biological activity, particularly its toxicity and potential effects on human health. This article explores the biological activity of DMC, including its toxicological profile, mechanisms of action, and relevant case studies.

This compound is a colorless, volatile liquid with a molecular formula of . It is classified as a highly toxic compound due to its ability to easily enter biological systems through inhalation or dermal exposure. The compound exhibits pyrophoric properties and can react violently with water and air, leading to the formation of hazardous by-products .

Toxicological Effects:

- Lung Toxicity: DMC is primarily known for its pulmonary toxicity. Inhalation can lead to severe respiratory distress and pulmonary edema .

- Systemic Toxicity: Once absorbed into the bloodstream, DMC poses risks to multiple organ systems, particularly the liver and kidneys. It can cause hepatotoxicity and nephrotoxicity, leading to potential organ failure .

The biological activity of DMC is largely attributed to its interaction with cellular components. The following mechanisms have been identified:

- Reactive Oxygen Species (ROS) Generation: DMC can induce oxidative stress by generating reactive oxygen species, which subsequently damage cellular macromolecules including lipids, proteins, and DNA .

- Enzyme Inhibition: DMC has been shown to inhibit various enzymes critical for cellular metabolism, contributing to its toxic effects. For instance, it may interfere with the function of acetylcholinesterase, impacting neurotransmission .

Case Studies and Research Findings

Several studies have investigated the biological impacts of this compound:

- In Vivo Studies: Research involving animal models has demonstrated that exposure to DMC results in significant lung damage and systemic toxicity. A study found that rats exposed to DMC exhibited histopathological changes in lung tissue consistent with chemical-induced injury .

- Cell Culture Experiments: In vitro studies using human cell lines have shown that DMC exposure leads to increased apoptosis and necrosis in lung epithelial cells. The cytotoxic effects were dose-dependent, with lower concentrations causing cell cycle arrest and higher concentrations inducing cell death .

- Comparative Toxicology: A comparative analysis of organometallic compounds revealed that DMC has a higher toxicity profile compared to other cadmium derivatives, such as dimethylzinc. This highlights the unique biological activity associated with DMC due to its specific chemical structure .

Data Table: Toxicity Profile of this compound

Propiedades

IUPAC Name |

cadmium(2+);carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNPSCRXHSIJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CdCH3, C2H6Cd | |

| Record name | dimethylcadmium | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylcadmium | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964832 | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a disagreeable odor; [Merck Index] Colorless liquid with a metallic odor; [MSDSonline] | |

| Record name | Dimethylcadmium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-82-1 | |

| Record name | Dimethylcadmium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcadmium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcadmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCADMIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3G3H597H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.